molecular formula C8H20N2O7S2 B3406212 1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid) CAS No. 2549044-19-9

1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)

Cat. No. B3406212
CAS RN: 2549044-19-9
M. Wt: 320.4
InChI Key: NLMRAFBXVATZIC-UHFFFAOYSA-N
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Description

The compound “1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)” is a unique chemical. It is similar to 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride , which is provided to early discovery researchers as part of a collection of unique chemicals . The compound has a linear formula of C5H11O1N2Cl1 .


Molecular Structure Analysis

The InChI code for 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride, a similar compound, is 1S/C5H10N2O.ClH/c1-4(8)7-2-5(6)3-7;/h5H,2-3,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound 1-(Azetidin-1-yl)ethan-1-one, which is similar to the requested compound, has a molecular weight of 99.13 . It is a liquid at room temperature . The compound 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride has a molecular weight of 128.17 and is also a liquid at room temperature .

Safety and Hazards

The compound 1-(3-Aminoazetidin-1-yl)ethan-1-one hydrochloride is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

methanesulfonic acid;1-[3-(methylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.2CH4O3S/c1-5(9)8-3-6(4-8)7-2;2*1-5(2,3)4/h6-7H,3-4H2,1-2H3;2*1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMRAFBXVATZIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)NC.CS(=O)(=O)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)
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1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)
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1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)
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1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)
Reactant of Route 5
Reactant of Route 5
1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)
Reactant of Route 6
1-[3-(Methylamino)azetidin-1-yl]ethan-1-one; bis(methanesulfonic acid)

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